molecular formula C12H16ClNO2 B2642133 Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride CAS No. 2241129-79-1

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride

Cat. No.: B2642133
CAS No.: 2241129-79-1
M. Wt: 241.72
InChI Key: VSTQVMSEZNUCDA-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride typically involves the aza-Michael addition of NH-heterocycles with Methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride involves its interaction with various molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride is unique due to its specific substitution pattern and the presence of both azetidine and phenylacetate moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11(10-7-13-8-10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTQVMSEZNUCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CNC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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